Superior Antiviral Potency: Viral Titer Reduction in Dengue Virus Cell-Based Assay
In a direct head-to-head comparison of 15 published dengue NS2B-NS3 protease inhibitors, 1,8-dinitro-4,5-dihydroxyanthraquinone (identified as ARDP0006) was the most potent compound, reducing dengue serotype 2 viral titer by more than 1 log PFU/mL at a concentration of 1 μM [1]. This performance surpassed 14 other small-molecule and peptide-based inhibitors, which included diverse chemotypes such as acylated 4-amidinophenylalanine derivatives and peptide aldehydes, in the same cell-based assay using HuH-7 human hepatocarcinoma cells [1].
| Evidence Dimension | Antiviral potency (viral titer reduction) |
|---|---|
| Target Compound Data | >1 log PFU/mL reduction at 1 μM |
| Comparator Or Baseline | 14 other NS2B-NS3 protease inhibitors, including peptide-based and small-molecule scaffolds |
| Quantified Difference | Most potent inhibitor; >1 log reduction vs. less potent reductions for 14 comparators |
| Conditions | Dengue serotype 2-infected HuH-7 human hepatocarcinoma cells; viral titer assay; 1 μM test concentration |
Why This Matters
This cell-based efficacy benchmark validates the compound's ability to penetrate human cell membranes and inhibit viral replication, a critical criterion not met by many other NS2B-NS3 inhibitors, making it a validated lead scaffold for dengue and West Nile virus drug development programs.
- [1] Viswanathan, U., Tomlinson, S. M., Fonner, J. M., Mock, S. A., & Watowich, S. J. (2015). Antiviral activities of 15 dengue NS2B-NS3 protease inhibitors using a human cell-based viral quantification assay. Antiviral Research, 118, 68-74. View Source
